Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate
Overview
Description
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a type of oxadiazole derivative . Oxadiazoles are known to have a broad spectrum of biological activities, including anticancer It’s worth noting that oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular processes .
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, some oxadiazole derivatives have been found to exhibit anticancer activity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . Additionally, oxadiazoles are known to act as peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists . These interactions highlight the potential of this compound in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have demonstrated anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . This compound may also affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Oxadiazoles are known to bind to the active sites of enzymes, thereby inhibiting their activity . Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives exhibit varying degrees of stability under different conditions . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Oxadiazole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the bioavailability and pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(17-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOPCCRWDHSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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